molecular formula C7H11N3S B13565065 (5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine

(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine

Cat. No.: B13565065
M. Wt: 169.25 g/mol
InChI Key: YEVOGYYZRGBNHL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine typically involves the reaction of cyclobutylamine with thiocarbohydrazide under specific conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, alkoxides

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. Studies have indicated that thiadiazole derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Medicine

In medicine, this compound and its derivatives are being investigated for their potential therapeutic applications. These include anti-inflammatory, anticancer, and antiviral activities. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions allows for the production of a wide range of products with diverse applications .

Mechanism of Action

The mechanism of action of (5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its potential in various therapeutic areas, including antimicrobial, antifungal, and anticancer properties, based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₂N₄S, with a molecular weight of approximately 184.27 g/mol. The presence of the cyclobutyl group enhances its unique biological properties compared to other thiadiazole derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • DNA Interaction : It potentially binds to DNA, affecting replication and transcription processes.
  • Signaling Pathway Modulation : The compound may influence various signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activities. This compound has shown promise against various bacterial strains and fungi. The compound's structure allows it to disrupt microbial cell membranes or interfere with metabolic processes essential for microbial survival .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

  • In vitro assays demonstrated that derivatives of 1,3,4-thiadiazole can inhibit cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (human breast cancer) with IC₅₀ values ranging from 0.28 to 10 μg/mL .
  • A study highlighted the compound's ability to induce apoptosis in cancer cells without causing significant toxicity to normal cells .

Case Studies

  • Antitumor Efficacy : A study assessed the effects of various thiadiazole derivatives on tumor cell lines. This compound exhibited notable cytotoxicity against multiple cancer types with IC₅₀ values indicating effective growth inhibition .
  • Synergistic Effects : Research on combining thiadiazole derivatives with other chemotherapeutics demonstrated enhanced antitumor activity through synergistic mechanisms. This suggests potential for developing combination therapies using this compound as a lead compound .

Comparative Analysis of Thiadiazole Derivatives

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundCyclobutyl group attached to thiadiazoleAntimicrobial & AnticancerDistinctive structure enhances activity
5-MethylthiadiazoleMethyl group on thiadiazoleAntimicrobialLacks cyclobutyl group
2-AminothiazoleAmino group on thiazoleAntimicrobial & AnticancerDifferent heterocyclic structure

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

(5-cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine

InChI

InChI=1S/C7H11N3S/c8-4-6-9-10-7(11-6)5-2-1-3-5/h5H,1-4,8H2

InChI Key

YEVOGYYZRGBNHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)CN

Origin of Product

United States

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